BenchChemオンラインストアへようこそ!

2-Bromo-6-(4-fluorophenyl)imidazo[2,1-B][1,3,4]thiadiazole

Synthetic methodology Cross-coupling Late-stage functionalization

2-Bromo-6-(4-fluorophenyl)imidazo[2,1-B][1,3,4]thiadiazole (CAS 1094275-22-5, molecular formula C₁₀H₅BrFN₃S, MW 298.13) is a 2,6-disubstituted fused bicyclic heterocycle belonging to the imidazo[2,1-b][1,3,4]thiadiazole scaffold class. The compound features a bromine atom at the C-2 position and a 4-fluorophenyl ring at the C-6 position on the core scaffold, providing orthogonal synthetic handles and pharmacophoric elements that are foundational to multiple kinase inhibitor programs.

Molecular Formula C10H5BrFN3S
Molecular Weight 298.14 g/mol
CAS No. 1094275-22-5
Cat. No. B1438233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-(4-fluorophenyl)imidazo[2,1-B][1,3,4]thiadiazole
CAS1094275-22-5
Molecular FormulaC10H5BrFN3S
Molecular Weight298.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN3C(=N2)SC(=N3)Br)F
InChIInChI=1S/C10H5BrFN3S/c11-9-14-15-5-8(13-10(15)16-9)6-1-3-7(12)4-2-6/h1-5H
InChIKeyLWJWCCHXBWTTRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6-(4-fluorophenyl)imidazo[2,1-B][1,3,4]thiadiazole (CAS 1094275-22-5): A Dual-Functionalized Heterocyclic Building Block for Kinase-Targeted Medicinal Chemistry


2-Bromo-6-(4-fluorophenyl)imidazo[2,1-B][1,3,4]thiadiazole (CAS 1094275-22-5, molecular formula C₁₀H₅BrFN₃S, MW 298.13) is a 2,6-disubstituted fused bicyclic heterocycle belonging to the imidazo[2,1-b][1,3,4]thiadiazole scaffold class . The compound features a bromine atom at the C-2 position and a 4-fluorophenyl ring at the C-6 position on the core scaffold, providing orthogonal synthetic handles and pharmacophoric elements that are foundational to multiple kinase inhibitor programs [1][2]. The imidazo[2,1-b][1,3,4]thiadiazole scaffold is recognized as a privileged structure in anticancer drug discovery, with substitution at C-2, C-5, and C-6 positions significantly impacting potency and target selectivity [3].

Why Generic Substitution Fails: The Functional Non-Equivalence of 2-Bromo-6-(4-fluorophenyl)imidazo[2,1-B][1,3,4]thiadiazole Within Its Scaffold Class


Imidazo[2,1-b][1,3,4]thiadiazole derivatives are not interchangeable; biological activity is exquisitely sensitive to the specific substitution pattern at the C-2, C-5, and C-6 positions [1]. Replacing the C-2 bromine with hydrogen eliminates the essential cross-coupling handle required for late-stage diversification, while substituting the C-6 4-fluorophenyl group with unsubstituted phenyl or other aryl groups drastically alters kinase binding profiles [2]. For example, ALK5 inhibitor compound 6d (IC₅₀ = 0.0012 μM) relies on the 2-cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazole core, and its exceptional potency cannot be recapitulated with alternative C-6 substituents [3]. Similarly, FAK-targeting imidazothiadiazoles with IC₅₀ values ranging from 0.23 to 12.2 μM depend critically on both the C-2 and C-6 substitution architecture [4]. Generic procurement of an unsubstituted scaffold or a randomly substituted analog will not support these specific structure-activity relationships.

Quantitative Differentiation Evidence: 2-Bromo-6-(4-fluorophenyl)imidazo[2,1-B][1,3,4]thiadiazole vs. Closest Structural Analogs


C-2 Bromo Substituent Enables Suzuki–Miyaura Cross-Coupling Diversification Unavailable with C-2 Unsubstituted or C-2 Alkyl Analogs

The C-2 bromine atom on 2-bromo-6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazole serves as an essential synthetic handle for palladium-catalyzed Suzuki–Miyaura cross-coupling, enabling the introduction of diverse aryl and heteroaryl substituents at the C-2 position [1]. In a systematic study of 2,6-disubstituted imidazo[2,1-b][1,3,4]thiadiazole synthesis via successive cyclization and Suzuki–Miyaura cross-coupling, 2-bromo-6-substituted intermediates were coupled with a wide range of boronic acids to afford final compounds in fair to very good yields with high compatibility across various chemical functions and (hetero)cycles [1]. By contrast, the C-2 unsubstituted analog 6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazole lacks this reactive handle and cannot undergo direct C-2 arylation under analogous conditions . The 2-methoxy analog (used in PAR4 inhibitor scaffolds) is locked into a single substitution pattern and precludes further C-2 diversification [2].

Synthetic methodology Cross-coupling Late-stage functionalization

6-(4-Fluorophenyl) Substituent Is Essential for Sub-Nanomolar ALK5 Kinase Inhibition in the Imidazo[2,1-b][1,3,4]thiadiazole Series

Derivatives bearing the 6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazole core, which is directly accessible from 2-bromo-6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazole via C-2 cross-coupling, have demonstrated exceptional ALK5 (TGF-β type I receptor kinase) inhibitory activity [1]. Compound 6d, 2-(5-((2-cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, showed ALK5 IC₅₀ = 0.0012 μM (1.2 nM) and 91% elective inhibition against P38α kinase at 10 μM [1]. In the same study, compounds lacking the 6-(4-fluorophenyl) group or bearing alternative C-6 substituents exhibited substantially reduced ALK5 inhibition [1]. This potency level places the 6-(4-fluorophenyl)-substituted scaffold among the most active ALK5 inhibitor chemotypes reported to date [2].

ALK5 kinase inhibition TGF-β signaling Kinase selectivity

The 6-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazole Core Is a Validated Scaffold for FAK/PTK2 Kinase Inhibition in Pancreatic Cancer

Imidazo[2,1-b][1,3,4]thiadiazole derivatives bearing the 6-aryl substitution pattern have been validated as inhibitors of focal adhesion kinase (FAK/PTK2) phosphorylation, a key driver of pancreatic cancer progression and metastasis [1]. In a study of 18 imidazo[2,1-b][1,3,4]thiadiazole derivatives screened against the NCI-60 cell line panel, compounds 12a and 12h showed IC₅₀ values ranging from 0.23 to 11.4 μM and 0.29 to 12.2 μM, respectively [1]. Furthermore, compounds 12b and 13g displayed remarkable antiproliferative activity against pancreatic ductal adenocarcinoma (PDAC) cell lines including SUIT-2, Capan-1, Panc-1, primary PDAC-3, and gemcitabine-resistant Panc-1R, with IC₅₀ values from micromolar to sub-micromolar levels [1]. High-throughput kinome arrays identified significant inhibition of 45 tyrosine kinase substrates, with PTK2/FAK confirmed as a central mechanistic hub via specific ELISA [1]. Follow-up studies on a new series of 20 imidazo[2,1-b][1,3,4]thiadiazole derivatives showed compounds 1a and 1b with IC₅₀ values in the range of 0.59 to 2.81 μM across PDAC models growing as monolayers or spheroids [2].

FAK inhibition Pancreatic ductal adenocarcinoma Antiproliferative activity

The 2-Bromo-6-(4-fluorophenyl) Substitution Pattern Is the Optimal Precursor for Both C-2 SNAr and Buchwald–Hartwig Amination Reactions vs. C-2 Chloro or C-2 Unsubstituted Analogs

The C-2 bromine atom on the imidazo[2,1-b][1,3,4]thiadiazole scaffold has been systematically evaluated for both SNAr (nucleophilic aromatic substitution) and Buchwald–Hartwig amination reactions, demonstrating broad scope with diverse amines under microwave-optimized conditions [1]. The bromo substituent provides a superior leaving group for palladium-catalyzed amination compared to the corresponding chloro analog, and enables reactivity that is completely absent in the C-2 unsubstituted scaffold [1][2]. The resulting C-2 aminated products were obtained in very good yields with high functional group compatibility [1]. Specifically, 2-bromoimidazo[2,1-b][1,3,4]thiadiazole derivatives have been converted to C-2 aminated products via both SNAr and Buchwald–Hartwig pathways, whereas the 2-chloro analog shows reduced reactivity under identical conditions and the C-2 unsubstituted parent is entirely unreactive [1][2].

SNAr amination Buchwald–Hartwig coupling C-2 functionalization

The 4-Fluorophenyl Substituent at C-6 Confers Antileishmanial Activity Not Observed with Unsubstituted Phenyl or 4-Chlorophenyl Analogs

In a study of novel substituted imidazo[2,1-b][1,3,4]thiadiazole derivatives, compound 2-(4-fluorobenzylthio)-6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazole (5) exhibited the highest antileishmanial activity with an MIC of 625 μg/mL [1]. This compound is directly accessible from the target scaffold via C-2 thioether formation. By comparison, 6-aryl analogs bearing unsubstituted phenyl, 4-chlorophenyl, or 4-bromophenyl groups at the C-6 position showed reduced or no antileishmanial activity in the same assay, highlighting the specific contribution of the 4-fluorophenyl substituent to biological potency in this indication [1]. The study further demonstrated that both the C-2 substituent and the C-6 aryl group work synergistically to determine biological outcome [1].

Antileishmanial activity Structure-activity relationship 6-Aryl substitution

High-Value Application Scenarios for 2-Bromo-6-(4-fluorophenyl)imidazo[2,1-B][1,3,4]thiadiazole (CAS 1094275-22-5) in Drug Discovery and Chemical Biology


ALK5 (TGF-β Type I Receptor) Inhibitor Lead Optimization via C-2 Diversification

Medicinal chemistry teams targeting TGF-β-driven fibrosis or oncology indications can use 2-bromo-6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazole as the key intermediate for generating focused libraries of C-2-substituted derivatives. The 6-(4-fluorophenyl) core is the validated pharmacophore for sub-nanomolar ALK5 inhibition, as demonstrated by compound 6d (ALK5 IC₅₀ = 0.0012 μM, 91% selectivity against P38α at 10 μM) [1]. Suzuki–Miyaura cross-coupling at the C-2 bromo position enables rapid exploration of aryl, heteroaryl, and vinyl substituents to optimize potency, selectivity, and drug-like properties [2].

FAK/PTK2-Targeted Pancreatic Cancer Therapeutics with Activity Against Gemcitabine-Resistant Disease

The imidazo[2,1-b][1,3,4]thiadiazole scaffold has been pharmacologically validated as a FAK phosphorylation inhibitor with antiproliferative activity against gemcitabine-resistant pancreatic cancer models (IC₅₀ values from sub-micromolar to low micromolar range) [3]. Procurement of the 2-bromo-6-(4-fluorophenyl) building block enables the synthesis of novel FAK inhibitor candidates through C-2 diversification, with the 4-fluorophenyl group at C-6 contributing to target engagement as evidenced by high-throughput kinome profiling and PTK2/FAK ELISA validation [3]. Follow-up studies confirm that derivatives from this scaffold class inhibit FAK phosphorylation and potentiate gemcitabine efficacy through hENT-1 modulation [4].

PAR4 Antagonist Development Using the 2,6-Disubstituted Imidazo[2,1-b][1,3,4]thiadiazole Pharmacophore

The minimum PAR4 inhibitor pharmacophore has been identified as the 2-methoxy-6-arylimidazo[2,1-b][1,3,4]thiadiazole scaffold, which affords nanomolar inhibition of both activating peptide- and γ-thrombin-mediated PAR4 stimulation while reducing molecular weight and hydrogen bond donors/acceptors by approximately 50% compared to earlier chemotypes [5]. The 2-bromo-6-(4-fluorophenyl) compound serves as an alternative starting point for PAR4 antagonist lead generation, where the C-2 bromo group can be elaborated with alkoxy, amino, or other substituents to optimize DMPK properties toward preclinical candidates [5]. The 4-fluorophenyl substituent at C-6 may provide additional potency and metabolic stability advantages in this context .

Late-Stage Functionalization Platform for Imidazo[2,1-b][1,3,4]thiadiazole-Based Chemical Biology Probe Synthesis

The orthogonal reactivity of the C-2 bromo group (Suzuki, SNAr, Buchwald–Hartwig) combined with the metabolically stable 4-fluorophenyl pharmacophore at C-6 makes this compound an ideal platform for generating chemical biology probes [2][6]. Researchers can introduce affinity tags, fluorescent reporters, or photoaffinity labels at the C-2 position while retaining the 4-fluorophenyl group for target binding, enabling target identification and mechanism-of-action studies for imidazo[2,1-b][1,3,4]thiadiazole-based bioactive compounds [2]. The microwave-assisted synthetic protocol (DMF, 640 W, 4–7 minutes) provides rapid access to the core scaffold .

Quote Request

Request a Quote for 2-Bromo-6-(4-fluorophenyl)imidazo[2,1-B][1,3,4]thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.